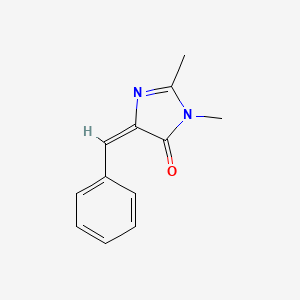
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties This compound features an azetidine ring, a four-membered nitrogen-containing ring, which imparts distinct chemical and physical characteristics
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azetidine and formaldehyde.
Reaction Conditions: The azetidine is reacted with formaldehyde under controlled conditions to form the intermediate compound. This reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the azetidine ring.
Purification: The intermediate compound is then purified using techniques such as recrystallization or chromatography to obtain the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2,4-dione, while reduction could produce azetidine-2,4-diyl diol.
科学研究应用
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol involves its interaction with molecular targets through its hydroxyl groups and azetidine ring. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol can be compared with other similar compounds, such as:
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: This compound also features a chiral center and hydroxyl groups, but with a different ring structure.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl functional group but differ in their ring systems and overall structure.
The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups.
属性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
117.15 g/mol |
IUPAC 名称 |
[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol |
InChI |
InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5-/m0/s1 |
InChI 键 |
RVXDNESKZYUPKO-WHFBIAKZSA-N |
手性 SMILES |
C1[C@H](N[C@@H]1CO)CO |
规范 SMILES |
C1C(NC1CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


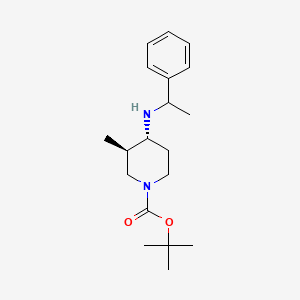
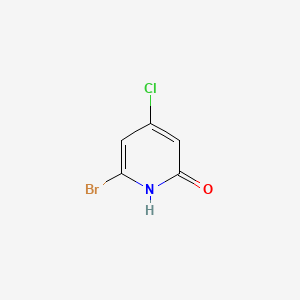


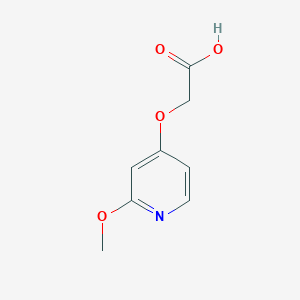
![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)
![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)
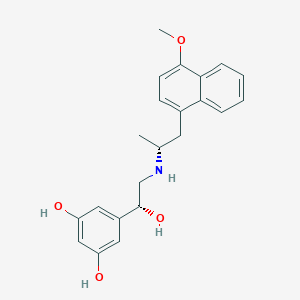


![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
